(S)-N-Boc-3-hydroxypyrrolidine

Mitsunobu reaction Enantiomeric synthesis Chiral pyrrolidine

Procure the specific (S)-enantiomer (CAS 101469-92-5) to ensure stereochemical fidelity in your synthesis. This chiral building block yields a 4% higher Mitsunobu cyclization efficiency over the (R)-antipode, reducing azetidine input by ~8% for kg-scale campaigns. It is the regulatory-defined Evocalcet Impurity 3 and the direct precursor for (S)-PF-4136309, the essential control for CCR2 antagonist studies. The 3-hydroxy group directs exclusive C5 lithiation, unattainable with N-Boc-3-pyrrolidinone. White to off-white crystalline solid; ≥98% purity; ships ambient.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 101469-92-5
Cat. No. B1270554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-3-hydroxypyrrolidine
CAS101469-92-5
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyAPCBTRDHCDOPNY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-3-hydroxypyrrolidine (CAS 101469-92-5) – A Defined Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis and Quality Control


(S)-N-Boc-3-hydroxypyrrolidine (CAS 101469-92-5) is a chiral, non‑racemic secondary alcohol belonging to the N‑protected 3‑hydroxypyrrolidine class. The compound incorporates a (3S)‑configured hydroxyl group on a pyrrolidine ring that is N‑protected with an acid‑labile tert‑butoxycarbonyl (Boc) group [1]. It is supplied as a white to off‑white crystalline solid with a melting point of 60–64 °C and a specific optical rotation of +26° (c = 1, MeOH) . The Boc group confers orthogonal protection stability under basic and nucleophilic conditions while enabling clean deprotection under mild acidic conditions, making the compound a versatile intermediate for multi‑step synthetic routes.

Why (S)-N-Boc-3-hydroxypyrrolidine Cannot Be Readily Replaced by Its Enantiomer, Racemate, or Ketone Congener


In‑class analogs of (S)-N-Boc-3-hydroxypyrrolidine — including the (R)-enantiomer, the racemic mixture, N‑Boc‑3‑pyrrolidinone, and the unprotected (S)‑3‑hydroxypyrrolidine — differ materially in stereochemical outcome, synthetic efficiency, reaction selectivity, and regulatory acceptability. Chiral pyrrolidine building blocks are not interchangeable because the configuration at C‑3 dictates the absolute stereochemistry of downstream pharmacophores, directly affecting the biological activity (eutomer vs. distomer profiles) and analytical reference standard validity [1]. Furthermore, the presence of the Boc group versus the free amine alters nucleophilicity, solubility, and protection‑deprotection cycle yields, making the unprotected analog unsuitable for sequences requiring amine masking [2].

Quantitative Differentiation of (S)-N-Boc-3-hydroxypyrrolidine from Closest Analogs – Comparative Evidence for Procurement Decisions


Higher Isolated Yield of the (S)-Enantiomer Versus the (R)-Enantiomer Under Identical Mitsunobu Conditions

In a direct head-to-head synthetic comparison performed under identical Mitsunobu reaction conditions (PPh₃, DEAD or DIAD, THF, reflux, overnight), the (S)-enantiomer of N-Boc-3-hydroxypyrrolidine was isolated in 53% yield, whereas the (R)-enantiomer gave 49% yield — representing an 8% relative advantage in isolated product for the (S)-enantiomer [1]. Both enantiomers were prepared from enantiopure N-Boc-3-hydroxyazetidine precursors, ensuring that the yield differential reflects intrinsic reaction selectivity rather than starting-material quality differences.

Mitsunobu reaction Enantiomeric synthesis Chiral pyrrolidine

Optical Rotation Sign and Magnitude as Definitive Identity and Enantiomeric Purity Metrics Versus the (R)-Enantiomer

The (S)-N-Boc-3-hydroxypyrrolidine exhibits a specific optical rotation [α]²⁰ᴅ of +26° (c = 1, MeOH) . In contrast, the (R)-enantiomer (CAS 109431-87-0) shows a specific rotation range of –25.0° to –29.0° (c = 1, MeOH) under equivalent conditions . The near-equal magnitude but opposite sign provides a simple, quantitative identity check: any deviation from the expected positive rotation flags contamination by the (R)-antipode or racemization. This optical rotation specification is routinely used as a pharmacopeial identity criterion and as a release parameter by vendors supplying the compound with ≥98% chemical and ≥99% enantiomeric purity .

Specific optical rotation Enantiomeric purity Identity testing

Defined Regulatory Reference Standard for Evocalcet Process‑Related Impurity Analysis

(S)-N-Boc-3-hydroxypyrrolidine is chemically designated as Evocalcet Impurity 3 (Tert‑butyl (S)‑3‑hydroxypyrrolidine‑1‑carboxylate) and is supplied with full characterization data compliant with ICH guidelines for analytical method development, method validation (AMV), and quality control (QC) release of Evocalcet Active Pharmaceutical Ingredient [1]. In the Evocalcet manufacturing process, eleven process‑related impurities were detected by a validated HPLC method at levels between 0.05% and 2.50% [2]. The (S)-configured Impurity 3 is a specific chiral by‑product that must be independently quantified; the (R)-enantiomer (Evocalcet Impurity 34) is identified as a separate impurity entity, confirming that the two enantiomers are chromatographically resolvable and require distinct reference standards [3].

Evocalcet Process impurity Reference standard

Matched Stereoisomer for CCR2 Antagonist PF‑4136309 Biological Control Experiments

(S)-N-Boc-3-hydroxypyrrolidine is employed as a key synthetic precursor to (S)-PF‑4136309, the matched isomer used as an experimental control for the clinical CCR2 antagonist PF‑4136309 [1]. PF‑4136309 is a potent, selective, orally bioavailable CCR2 antagonist with IC₅₀ values of 5.2 nM (human), 17 nM (mouse), and 13 nM (rat) [1]. The (S)-isomer of PF‑4136309 is tested in parallel to distinguish specific, target‑mediated pharmacological effects from off‑target activity, establishing that chirality at the pyrrolidine C‑3 center is a critical determinant of receptor binding. The (R)-enantiomer of N-Boc-3-hydroxypyrrolidine (CAS 109431-87-0) would yield the (R)-isomer of PF‑4136309, which is pharmacologically distinct and cannot serve as the matched stereoisomer control.

CCR2 antagonist PF-4136309 Isomer control

Regiospecific C‑5 Directed Lithiation – A Distinctive Reactivity Profile Unavailable with N-Boc-3-pyrrolidinone

N-Boc-3-hydroxypyrrolidine (racemic) undergoes directed C‑lithiation regiospecifically at the C‑5 position (α to nitrogen), in contrast to earlier reports that assigned lithiation at C‑2 [1]. The resulting C‑5 lithiated intermediate 6 can be trapped with a broad range of electrophiles to furnish 2‑substituted 4‑hydroxypyrrolidines (compounds 7) [1]. This regiospecificity is critically dependent on the presence of the 3‑hydroxy directing group. N-Boc-3-pyrrolidinone (the ketone analog) lacks the free hydroxyl directing group and therefore does not exhibit the same C‑5 lithiation selectivity; lithiation of the ketone would be dictated by different directing effects (carbonyl oxygen), leading to alternative, C‑2‑ or C‑4‑selective outcomes described in the literature.

Directed lithiation C–H functionalization Regioselectivity

Enzymatic Kinetic Resolution Enables Access to (S)-N-Benzyl-3-hydroxypyrrolidine with >99.5% ee – A Benchmark for Enantiomeric Purity Differentiating Protected vs. Unprotected Analogs

Enzymatic kinetic resolution of racemic N-benzyl-3-hydroxypyrrolidine esters using lipases (PS, AK, CAL‑B) and protease Alcalase achieved enantioselectivity factors E > 100, delivering the (S)-enantiomer of N-benzyl-3-hydroxypyrrolidine with up to 99.5% enantiomeric excess (ee) under optimized conditions [1]. While this study employed N‑benzyl rather than N‑Boc protection, the enantiodifferentiation is governed by the C‑3 stereocenter, which is conserved across different N‑protecting groups. The unprotected (S)-3-hydroxypyrrolidine (CAS 100243-39-8) obtained after N‑deprotection typically retains the ee established during resolution, but its higher water solubility, lower crystallinity, and greater nucleophilicity render isolation and handling more challenging than the Boc‑protected derivative. This places a practical ceiling on the ee that can be reliably maintained with the unprotected form during multi‑step syntheses.

Enzymatic kinetic resolution Enantiomeric excess Lipase catalysis

Evidence‑Backed Application Scenarios Where (S)-N-Boc-3-hydroxypyrrolidine Delivers Quantifiable Advantage


Scale‑Up Synthesis of Enantiopure 3‑Hydroxypyrrolidine Intermediates – Selecting the Higher‑Yielding (S)-Enantiomer

When scaling Mitsunobu‑based cyclization for the preparation of enantiopure N‑Boc‑3‑hydroxypyrrolidine, the (S)-enantiomer affords a 53% isolated yield compared to 49% for the (R)-antipode under identical conditions (PPh₃, DEAD/DIAD, THF, reflux) [1]. For a kilogram‑scale campaign, this 4‑percentage‑point advantage reduces the required input of the chiral azetidine starting material by approximately 8%, lowering cost‑per‑batch and waste generation. Process chemists prioritizing atom economy should therefore select the (S)-configured building block when the downstream target's stereochemistry permits.

Quality Control Release Testing of Evocalcet API – Use as a Traceable Chiral Impurity Reference Standard

Regulatory submissions for Evocalcet (a calcimimetic drug for secondary hyperparathyroidism) require the identification and quantification of eleven process‑related impurities, which are detected by validated HPLC at levels from 0.05% to 2.50% [2]. (S)-N-Boc-3-hydroxypyrrolidine is chemically and regulatory‑defined as Evocalcet Impurity 3 [1]. Analytical laboratories performing ANDA filings must procure this specific (S)-enantiomer as a fully characterized reference standard because the (R)-enantiomer (Evocalcet Impurity 34) elutes as a separate chromatographic peak and cannot serve as a surrogate for Impurity 3 quantification.

CCR2 Antagonist Pharmacology – Synthesizing the Correct Stereoisomer of PF‑4136309 for Matched‑Pair Control Experiments

PF‑4136309 is an orally bioavailable CCR2 antagonist with IC₅₀ values of 5.2 nM (human), 17 nM (mouse), and 13 nM (rat) [1]. Biological characterization of this clinical candidate requires the parallel testing of the (S)-isomer as a matched experimental control to distinguish on‑target CCR2‑mediated effects from non‑specific activity. (S)-N-Boc-3-hydroxypyrrolidine is the direct synthetic precursor to (S)-PF‑4136309 [1]. Using the (R)-enantiomer would generate the (R)-isomer of PF‑4136309, which is a different chemical entity with unknown pharmacology and cannot substitute for the validated (S)-isomer control.

Synthesis of 2‑Substituted 4‑Hydroxypyrrolidines – Exploiting C‑5‑Selective Directed Lithiation Unique to the 3‑Hydroxy Substrate

The 3‑hydroxy group of N‑Boc‑3‑hydroxypyrrolidine directs lithiation to the C‑5 position exclusively, enabling the preparation of 2‑substituted 4‑hydroxypyrrolidines via trapping with electrophiles [1]. This regiospecificity is not accessible with N‑Boc‑3‑pyrrolidinone, where the carbonyl oxygen directs lithiation to alternative positions (C‑2 or C‑4). Medicinal chemists designing conformationally constrained pyrrolidine scaffolds for kinase inhibitors or GPCR ligands should select the 3‑hydroxy, not the 3‑keto, substrate when C‑5 functionalization is the synthetic objective.

Quote Request

Request a Quote for (S)-N-Boc-3-hydroxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.